N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z): [M+H]⁺ at 372.85 (calculated for C₁₉H₂₀N₂O₃S), with fragmentation ions at m/z 254 (benzamide loss) and 118 (thiazinan fragment).
Computational Modeling of Electronic Configuration
Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d) level reveal the following electronic properties:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP) : Negative charges localized on sulfone oxygens (–0.42 e) and amide carbonyl (–0.38 e), favoring hydrogen-bond interactions.
- Natural Bond Orbital (NBO) Analysis :
Comparative Analysis with Related Thiazinan-Benzamide Hybrids
Structural Comparisons
Electronic and Reactivity Trends
- Electron-Withdrawing Groups (e.g., –SO₂): Increase electrophilicity of the benzamide carbonyl, enhancing hydrogen-bonding capacity.
- Alkyl Substituents (e.g., benzyl): Improve membrane permeability but reduce aqueous solubility (e.g., logS = –4.1 for N-benzyl derivatives).
- Thiazinan Conformation : Planar thiazinan rings (as in N-benzyl-4-(1,1-dioxo-thiazinan-2-yl)benzamide) favor π-stacking interactions absent in puckered analogs.
Properties
IUPAC Name |
N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-10-17(11-9-16)20-12-4-5-13-24(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIDZPRBLAQBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the reaction of benzylamine with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid . The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Scientific Research Applications
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
- Binding Interactions : The sulfone group in the thiazinane ring enhances interactions with polar residues in enzyme active sites, as seen in InhA inhibitors .
- Selectivity vs. Broad-Spectrum Activity : Unlike dual PARP/HDAC inhibitors , the target compound’s rigid structure may favor selectivity for single targets.
Biological Activity
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 288.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit promising activity against various strains of bacteria, including Mycobacterium tuberculosis. Specifically, compounds similar to this compound have shown:
- In vitro Activity : Effective against drug-susceptible and multidrug-resistant strains of M. tuberculosis.
Anticancer Activity
Research has indicated that N-benzyl derivatives possess anticancer properties through various mechanisms. For instance:
- Src Kinase Inhibition : Some derivatives have been evaluated for their ability to inhibit Src kinase, a protein involved in cancer cell proliferation.
Pharmacokinetics and Safety
The pharmacokinetic profiles of these compounds are crucial for their development as therapeutic agents. Studies suggest that certain analogs demonstrate:
- Improved Safety Profiles : Compounds like D6 have shown better pharmacokinetic properties than established drugs such as PBTZ169, indicating their potential as lead compounds for further development .
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| D5 | 0.0625 | M. tuberculosis H37Rv |
| D6 | <0.016 | MDR strains |
| D7 | 0.125 | MDR strains |
Table 2: Src Kinase Inhibition and Anticancer Activity
| Compound | Src Kinase IC50 (μM) | Cell Line Tested | Proliferation Inhibition (%) |
|---|---|---|---|
| 8a | 0.5 | HT-29 (Colon Cancer) | 30% |
| 8b | 0.3 | HT-29 | 50% |
| 8c | 0.4 | HT-29 | 45% |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-benzyl-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide, and how are they addressed methodologically?
- Synthetic Challenges :
- Multi-step reactions requiring precise control of anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent oxidation or hydrolysis of sensitive groups like sulfonamides .
- Achieving regioselectivity in cyclization steps for the thiazinan-dione moiety.
- Methodological Solutions :
- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation to minimize side reactions .
- Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/EtOAc gradients) .
- Characterization via / NMR to confirm regiochemistry and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : Assigns proton environments (e.g., benzyl CH, thiazinan-dione protons) and confirms stereochemistry .
- IR : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm, S=O stretch at ~1150–1250 cm) .
- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
- Chromatography :
- HPLC : Assesses purity (>95% by UV detection at 254 nm) .
Q. What in vitro models are commonly used to evaluate its biological activity?
- Enzyme Inhibition Assays :
- Factor XIa inhibition studies using fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC) to measure IC values .
- Cell-Based Assays :
- Anticancer activity screening in tumor cell lines (e.g., MTT assays) with EC determination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or thiazinan-dione) influence inhibitory activity against Factor XIa?
- Structure-Activity Relationship (SAR) Insights :
- Benzamide Substituents : Electron-withdrawing groups (e.g., -Cl, -CF) enhance binding affinity by stabilizing π-π stacking with hydrophobic enzyme pockets .
- Thiazinan-dione : The 1,1-dioxo group improves solubility and hydrogen bonding with catalytic serine residues .
- Methodology :
- Molecular docking (e.g., AutoDock Vina) to predict binding modes and free energy calculations (MM-GBSA) .
- Synthesis of analogs (e.g., halogenation, alkylation) followed by enzymatic IC profiling .
Q. How can contradictions in bioactivity data across studies be resolved?
- Common Contradictions :
- Variability in IC values due to differences in assay conditions (e.g., substrate concentration, pH).
- Discrepancies in cellular uptake efficiency across cell lines.
- Resolution Strategies :
- Standardize assay protocols (e.g., uniform buffer systems, temperature control) .
- Validate purity (>98%) via HPLC and elemental analysis to exclude impurities as confounding factors .
- Use isogenic cell lines to isolate compound-specific effects .
Q. What role does X-ray crystallography play in elucidating binding interactions?
- Applications :
- Determines 3D binding conformation in enzyme active sites (e.g., Factor XIa) .
- Identifies critical hydrogen bonds (e.g., between sulfonyl oxygen and Gly219) and hydrophobic interactions .
- Tools :
- SHELX for structure solution and refinement .
- WinGX/ORTEP-3 for graphical representation and validation of crystallographic data .
Q. What are the challenges in optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Challenges :
- Low aqueous solubility due to hydrophobic benzyl/thiazinan groups.
- Rapid hepatic metabolism via cytochrome P450 oxidation.
- Optimization Strategies :
- Solubility : Co-solvent systems (e.g., PEG-400) or prodrug approaches (e.g., phosphate esters) .
- Metabolic Stability : Deuteration at labile positions (e.g., benzyl CH) to slow CYP-mediated degradation .
- Analytical Methods :
- LC-MS/MS for in vitro metabolic stability assays (e.g., liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
